molecular formula C18H21O2P B11959634 Cyclohexanol, 1-(diphenylphosphinyl)- CAS No. 20187-71-7

Cyclohexanol, 1-(diphenylphosphinyl)-

Cat. No.: B11959634
CAS No.: 20187-71-7
M. Wt: 300.3 g/mol
InChI Key: SXFUMQXJAHMLDS-UHFFFAOYSA-N
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Description

Cyclohexanol, 1-(diphenylphosphinyl)- is an organic compound with the molecular formula C18H21O2P. It is a derivative of cyclohexanol, where a diphenylphosphinyl group is attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol, 1-(diphenylphosphinyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with diphenylphosphine oxide under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of cyclohexanol, 1-(diphenylphosphinyl)- may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1-(diphenylphosphinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to yield cyclohexanol and diphenylphosphine.

    Substitution: The diphenylphosphinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be employed to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces cyclohexanol and diphenylphosphine.

Scientific Research Applications

Cyclohexanol, 1-(diphenylphosphinyl)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cyclohexanol, 1-(diphenylphosphinyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diphenylphosphinyl group can participate in various binding interactions, influencing the activity of the compound. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simpler analog without the diphenylphosphinyl group.

    Diphenylphosphine oxide: Lacks the cyclohexanol moiety.

    Cyclohexanone: An oxidized form of cyclohexanol.

Uniqueness

Cyclohexanol, 1-(diphenylphosphinyl)- is unique due to the presence of both the cyclohexanol and diphenylphosphinyl groups, which confer distinct chemical and physical properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

20187-71-7

Molecular Formula

C18H21O2P

Molecular Weight

300.3 g/mol

IUPAC Name

1-diphenylphosphorylcyclohexan-1-ol

InChI

InChI=1S/C18H21O2P/c19-18(14-8-3-9-15-18)21(20,16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,19H,3,8-9,14-15H2

InChI Key

SXFUMQXJAHMLDS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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